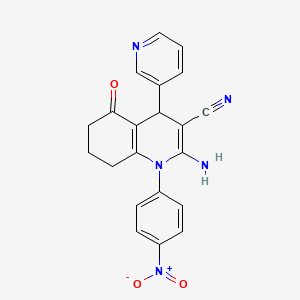![molecular formula C14H13NO4S2 B11543156 methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11543156.png)
methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル {[(5Z)-5-(4-メトキシベンジリデン)-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-2-イル]スルファニル}アセテートは、複雑な構造を持つ魅力的な化合物です。詳しく見ていきましょう。
化学式: CHNOS
分子量: 309.361 Da
IUPAC名: [ (5Z)-5- (4-メトキシベンジリデン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]酢酸
2. 合成方法
合成経路:: この化合物の合成には、いくつかのステップが含まれます。一般的な合成経路の1つは、2-アミノチアゾールを主要な前駆体とする方法です。
ジアゾ化とカップリング:
加水分解とエステル化:
工業生産:: 工業規模の生産方法では、通常、最適化された反応条件、精製ステップ、収率向上などが用いられます。この化合物の具体的な工業プロセスは、広く文書化されていない可能性があります。
3. 化学反応解析
反応性::酸化: チアゾリジン環は酸化反応を受けやすいです。
還元: カルボニル基の還元が起こる可能性があります。
置換: ベンジリデン基は求核置換を受けやすいです。
一般的な試薬と条件: 具体的な反応によって異なります。
主な生成物:: 主な生成物は反応条件によって異なります。加水分解によってカルボン酸が生成され、エステル化によってメチルエステルが生成されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization in the presence of acetic anhydride to yield the thiazole ring. The final step involves the esterification of the thiazole derivative with methyl bromoacetate under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
METHYL 2-{[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
この化合物は、さまざまな分野で応用されています。
化学: チアゾリジン誘導体のビルディングブロックとして。
生物学: 潜在的な生物活性について調査されています。
医学: 薬理学的な可能性があります。
産業: 他の化合物の合成に使用されています。
作用機序
正確なメカニズムは、現在も研究が続けられています。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。
類似化合物との比較
特性
分子式 |
C14H13NO4S2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
methyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15-14(21-11)20-8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7- |
InChIキー |
YFTGKBDJNJWMGP-XFFZJAGNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)SCC(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)

![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)
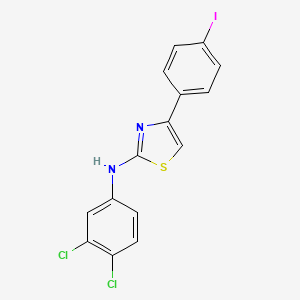
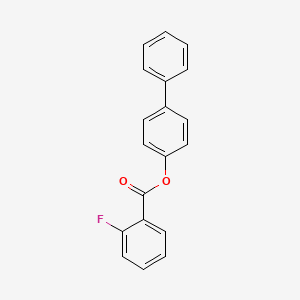
![4,4'-[benzene-1,4-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11543105.png)
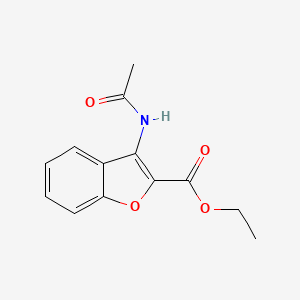
![2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11543112.png)
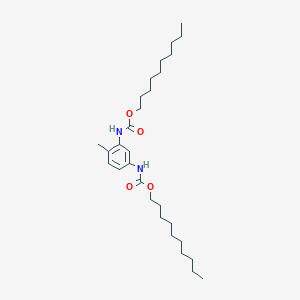
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11543120.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543126.png)
![(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one](/img/structure/B11543129.png)
